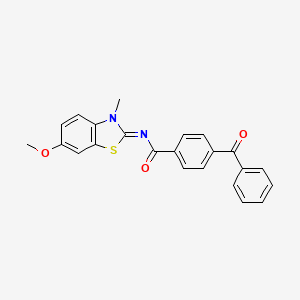

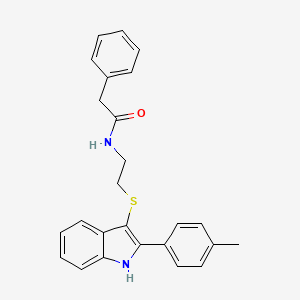

4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of functionalized pyridines and pyrazines, as well as the study of their chemical properties and reactivity. The papers provided discuss related compounds and their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of different starting materials such as 4-hydroxy-6-methyl-2-pyridone with various reagents to afford compounds like 4H-pyrano[3,2-c]pyridines . Another study describes the synthesis of a novel pyrano[3,2-c]quinoline derivative, which was characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the molecular frameworks.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as FT-IR, NMR, and UV-visible spectroscopy . The crystal structure of a pyrazolo[4,3-c]pyridine derivative has been described, revealing specific conformational details and intramolecular interactions . These findings provide insights into the structural aspects that could be expected for the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, the reaction of enaminonitriles with different reagents leads to the formation of diverse heterocyclic structures . Additionally, the synthesis of bis(pyrazole-benzofuran) hybrids involving piperazine linkers indicates the potential for creating a wide range of biologically active compounds . These reactions highlight the versatility of the chemical frameworks related to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related pyrano[3,2-c]quinoline derivative have been extensively studied, including its nonlinear optical behavior and thermodynamic properties . Such studies are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different technological domains.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures resembling 4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile have been explored for their antimicrobial properties. For instance, the study on the crystal structure and antimicrobial activity of a related compound demonstrated favorable antimicrobial activities, suggesting potential utility in the development of new antimicrobial agents (Okasha et al., 2022).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been documented, showing the versatility of compounds with nitrile and dimethylamino groups in generating novel pyrazole, pyridine, and pyrimidine derivatives (Fadda et al., 2012). This underscores the chemical compound's potential as a precursor in synthesizing a wide range of heterocyclic compounds with possible pharmaceutical applications.

Cytotoxic Activity

Research on compounds that share structural similarities, particularly those featuring dimethylamino and pyrazinyl groups, has revealed significant cytotoxic activities against various tumor cell lines. A study synthesizing 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes indicated some compounds exhibited notable cytotoxic activity, highlighting the therapeutic potential of such molecules in cancer research (Vosooghi et al., 2010).

properties

IUPAC Name |

4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-23(2)17-18(22-10-9-21-17)26-16-4-3-11-24(13-16)19(25)15-7-5-14(12-20)6-8-15/h5-10,16H,3-4,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZUOYSFNTYNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)